

Thermodynamic Properties of 2,3,3-Trimethylhexane: An In-depth Technical Guide

Author: BenchChem Technical Support Team. **Date:** December 2025

Compound of Interest

Compound Name: 2,3,3-Trimethylhexane

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For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the thermodynamic properties of the branched alkane, **2,3,3-trimethylhexane**. The information is compiled from various scientific sources to support research and development activities where this compound may be used as a solvent, a reference standard, or a component in complex mixtures. This document presents available quantitative data in structured tables, details the experimental methodologies for determining these properties, and provides visualizations of the experimental workflows.

Core Thermodynamic and Physical Properties

2,3,3-Trimethylhexane is a saturated hydrocarbon with the chemical formula C_9H_{20} . As one of the 35 structural isomers of nonane, its branched structure influences its physical and thermodynamic behavior, distinguishing it from its linear counterpart, n-nonane.

Quantitative Data Summary

The following tables summarize the key thermodynamic and physical properties of **2,3,3-trimethylhexane**. For comparative purposes, data for n-nonane is also included where available.

Table 1: General and Physical Properties

Property	Value for 2,3,3-Trimethylhexane	Value for n-Nonane
Molecular Formula	C ₉ H ₂₀	C ₉ H ₂₀
Molecular Weight	128.26 g/mol	128.26 g/mol
CAS Number	16747-28-7	111-84-2
Boiling Point	137.9 °C	150.8 °C
Melting Point	-116.8 °C	-53.5 °C
Density	0.722 g/cm ³ at 20°C	0.718 g/cm ³ at 20°C
Vapor Pressure	8.57 mmHg at 25°C	4.45 mmHg at 25°C
Flash Point	27.7 °C	31 °C

Table 2: Thermodynamic Properties

Property	Value for 2,3,3-Trimethylhexane	Value for n-Nonane
Enthalpy of Formation (Liquid, 298.15 K)	-281.0 ± 1.0 kJ/mol	-275.7 ± 0.8 kJ/mol
Enthalpy of Vaporization (at boiling point)	35.8 kJ/mol	38.6 kJ/mol
Liquid Heat Capacity (C _p)	Data not readily available	284.39 J/(mol·K) at 298.15 K
Standard Entropy (S°)	Data not readily available	393.67 J/(mol·K) at 298.15 K (liquid)

Note: Experimental data for the liquid heat capacity and standard entropy of **2,3,3-trimethylhexane** are not readily available in the surveyed literature. The values for n-nonane are provided for context.

Experimental Protocols

The determination of the thermodynamic properties of compounds like **2,3,3-trimethylhexane** relies on precise experimental techniques. The following sections detail the general methodologies employed for measuring key thermodynamic parameters.

Enthalpy of Formation

The standard enthalpy of formation of **2,3,3-trimethylhexane** is typically determined indirectly through the measurement of its enthalpy of combustion using bomb calorimetry.

Methodology: Bomb Calorimetry

- **Sample Preparation:** A precisely weighed sample of high-purity **2,3,3-trimethylhexane** is placed in a crucible within a high-pressure vessel, known as a "bomb."
- **Pressurization:** The bomb is filled with an excess of pure oxygen to a high pressure (typically around 30 atm) to ensure complete combustion.
- **Immersion:** The sealed bomb is submerged in a known mass of water in a well-insulated container called a calorimeter. The initial temperature of the water is recorded with high precision.
- **Ignition:** The sample is ignited electrically, and the heat released by the combustion reaction is absorbed by the bomb, the surrounding water, and the calorimeter components, causing a rise in temperature.
- **Temperature Measurement:** The final equilibrium temperature of the water is recorded.
- **Calculation:** The heat of combustion is calculated from the temperature rise and the total heat capacity of the calorimeter system (which is determined through calibration with a substance of known heat of combustion, such as benzoic acid).
- **Standard Enthalpy of Formation Calculation:** The standard enthalpy of formation is then calculated from the experimentally determined enthalpy of combustion using Hess's Law, along with the known standard enthalpies of formation of the combustion products (CO₂ and H₂O).

Vapor Pressure

The vapor pressure of a volatile liquid like **2,3,3-trimethylhexane** can be measured using several methods, with the choice depending on the pressure range of interest.

Methodology: Static Method

- **Sample Degassing:** A sample of the liquid is placed in a thermostatted vessel connected to a pressure measuring device (e.g., a manometer) and a vacuum pump. The sample is thoroughly degassed to remove any dissolved air.
- **Temperature Control:** The vessel is maintained at a constant, precisely known temperature.
- **Equilibrium:** The system is allowed to reach equilibrium, at which point the pressure measured is the vapor pressure of the substance at that temperature.
- **Data Collection:** The vapor pressure is measured at various temperatures to establish the vapor pressure curve.

Heat Capacity

Differential Scanning Calorimetry (DSC) is a common and accurate method for determining the heat capacity of liquids.

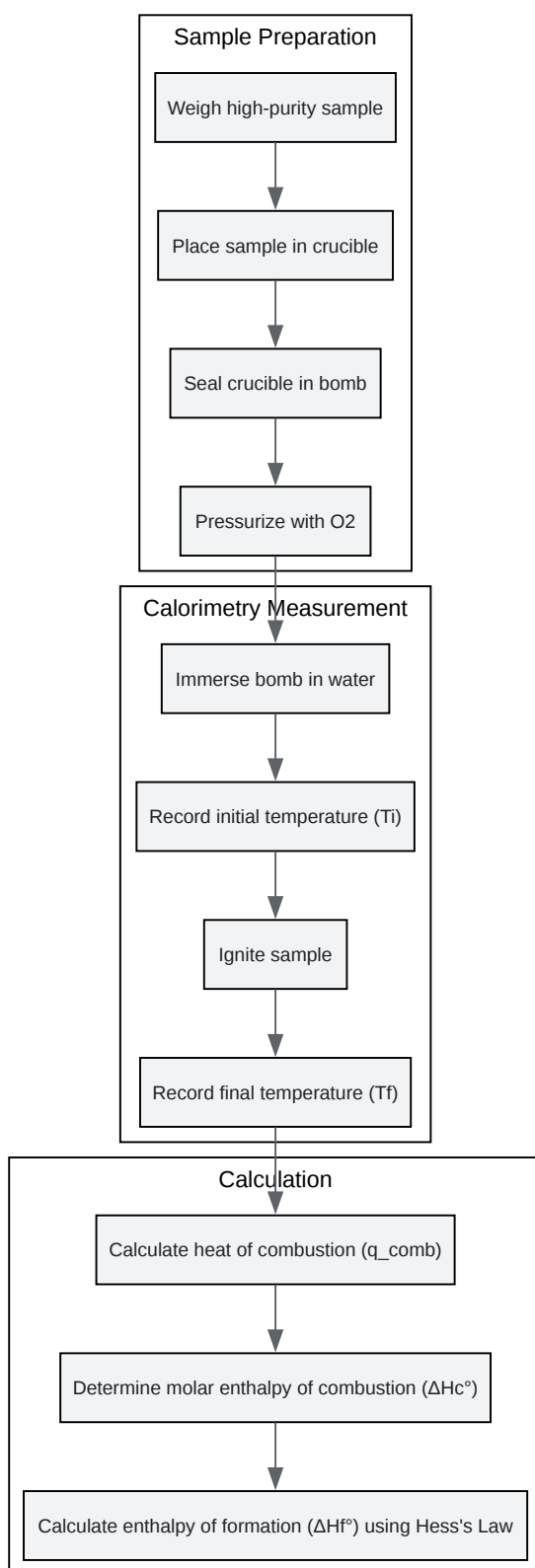
Methodology: Differential Scanning Calorimetry (DSC)

- **Sample and Reference Pans:** A small, accurately weighed sample of **2,3,3-trimethylhexane** is hermetically sealed in an aluminum pan. An empty, sealed pan is used as a reference.
- **Instrument Setup:** The sample and reference pans are placed in the DSC cell.
- **Temperature Program:** The DSC instrument heats both the sample and reference pans at a controlled, linear rate over a defined temperature range.
- **Heat Flow Measurement:** The instrument measures the difference in heat flow required to maintain the sample and reference pans at the same temperature as the temperature is increased. This differential heat flow is directly proportional to the heat capacity of the sample.

- Calibration: The instrument is calibrated using a standard material with a well-known heat capacity, such as sapphire.
- Calculation: The specific heat capacity of the sample is calculated by comparing its differential heat flow signal to that of the sapphire standard.

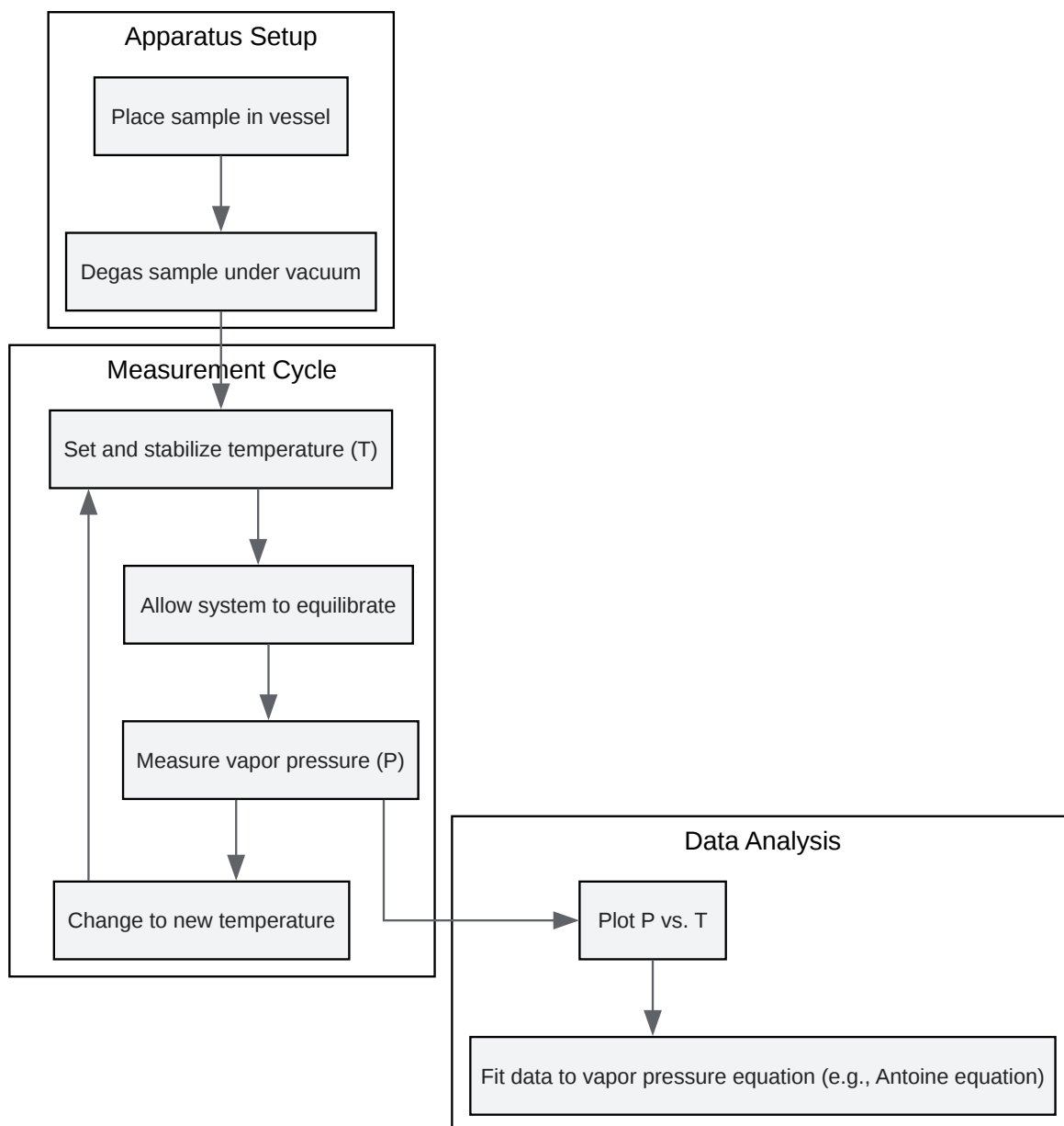
Visualizations of Experimental Workflows

The following diagrams, generated using the DOT language, illustrate the logical flow of the experimental protocols described above.



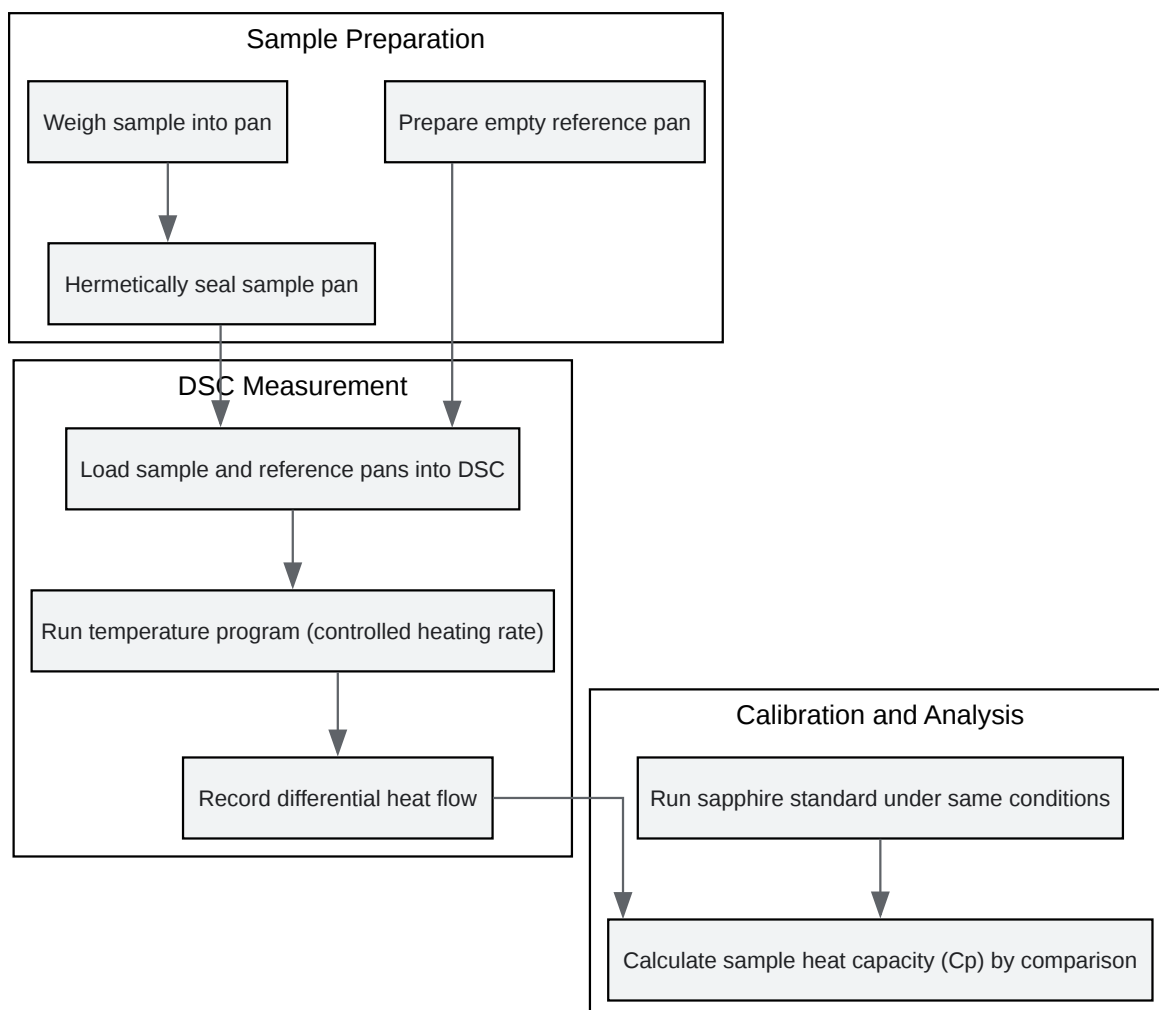
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Caption: Workflow for Determining Enthalpy of Formation via Bomb Calorimetry.



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Caption: Workflow for Determining Vapor Pressure using the Static Method.



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Caption: Workflow for Determining Heat Capacity using Differential Scanning Calorimetry.

- To cite this document: BenchChem. [Thermodynamic Properties of 2,3,3-Trimethylhexane: An In-depth Technical Guide]. BenchChem, [2025]. [Online PDF]. Available at: [\[https://www.benchchem.com/product/b092883#thermodynamic-properties-of-2-3-3-trimethylhexane\]](https://www.benchchem.com/product/b092883#thermodynamic-properties-of-2-3-3-trimethylhexane)

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Address: 3281 E Guasti Rd
Ontario, CA 91761, United States
Phone: (601) 213-4426
Email: info@benchchem.com